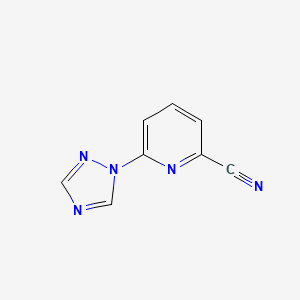
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H5N5. It is characterized by the presence of a triazole ring attached to a pyridine ring, with a nitrile group at the 2-position of the pyridine ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, such as generating d and f metal coordination complexes .
Mode of Action
It’s worth noting that similar compounds have been used to generate metal coordination complexes . This suggests that the compound may interact with its targets by coordinating with metal ions, leading to changes in the structure and function of the target.
Biochemical Pathways
Compounds with similar structures have been used in the formation of dendritic and polymeric networks , suggesting that they may affect pathways related to these structures.
Result of Action
Similar compounds have been used for various purposes, such as generating d and f metal coordination complexes , which suggests that the compound may have similar effects.
Action Environment
It’s worth noting that similar compounds have been used in a variety of environments, including those involving metal coordination complexes .
Biochemical Analysis
Biochemical Properties
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. This compound has been shown to form coordination complexes with metal ions, which can influence its biochemical activity . For instance, it can interact with enzymes that require metal cofactors, potentially inhibiting or enhancing their activity. The nature of these interactions often involves the binding of the triazole ring to the active site of the enzyme, altering its conformation and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the triazole ring to specific biomolecules, such as enzymes and receptors . This binding can inhibit or activate the target biomolecule, leading to downstream effects on cellular function. For example, the compound can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of metabolites with different biochemical activities . Studies have shown that the compound remains relatively stable under standard laboratory conditions, but its activity can diminish over extended periods. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can become toxic, leading to adverse effects such as organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without causing toxicity. Understanding these dosage effects is essential for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular function. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, altering the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall activity, with certain tissues exhibiting higher concentrations of the compound.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical mechanisms and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-6-carbonitrile with sodium azide and a copper(I) catalyst under suitable conditions. The reaction proceeds via a click chemistry approach, forming the triazole ring through a cycloaddition reaction .
Industrial Production Methods
the principles of click chemistry and the use of efficient catalytic systems suggest that scalable production could be achieved through optimization of reaction conditions and the use of continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted pyridine and triazole derivatives.
Scientific Research Applications
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: A similar compound with two triazole rings attached to the pyridine ring, used in coordination chemistry.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds have alkyl groups attached to the triazole rings, enhancing their lipophilicity and selectivity for certain metal ions.
Uniqueness
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is unique due to its specific structural features, including the presence of a nitrile group and a single triazole ring. This structure imparts distinct reactivity and coordination properties, making it valuable for specific applications in chemistry and biology .
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-4-7-2-1-3-8(12-7)13-6-10-5-11-13/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAGPEARRIAGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
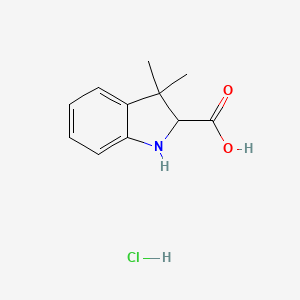
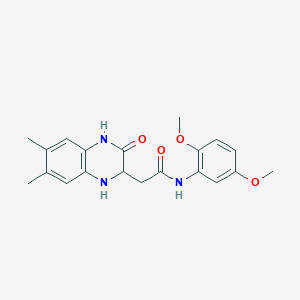
![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)
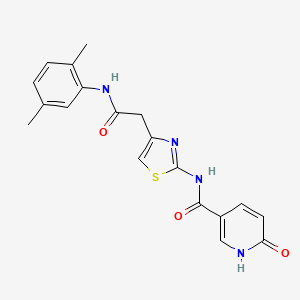
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2501069.png)
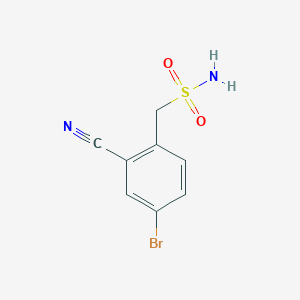

![N-(3,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2501074.png)
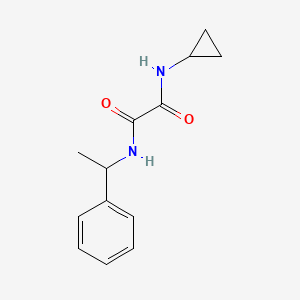
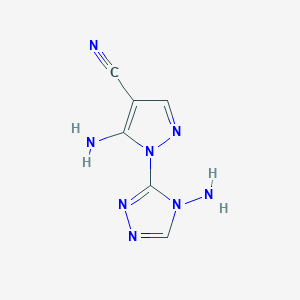
![2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide](/img/structure/B2501080.png)
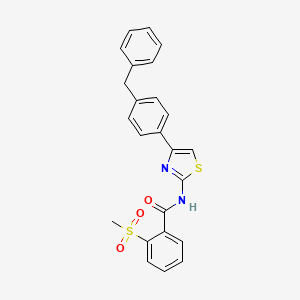
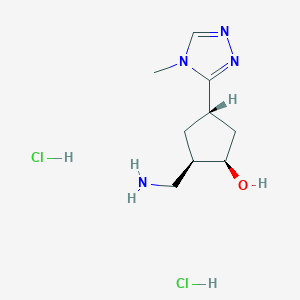
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)
